

# Technical Support Center: Managing Fenebrutinib-Induced Liver Enzyme Elevation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fenebrutinib |           |
| Cat. No.:            | B560142      | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and managing liver enzyme elevations observed in clinical studies of **fenebrutinib**.

## **Frequently Asked Questions (FAQs)**

Q1: What is fenebrutinib and its mechanism of action?

**Fenebrutinib** is an investigational, oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is an enzyme crucial for the development and activation of B-cells and is also involved in activating innate immune system cells like microglia and macrophages. [1][3] By inhibiting BTK, **fenebrutinib** dually inhibits both B-cell and microglia activation.[1][4] This mechanism is being investigated for its potential to reduce both the inflammatory disease activity and the progression of disability in conditions like multiple sclerosis (MS).[1][5]

Q2: What is the observed incidence of liver enzyme elevation in **fenebrutinib** studies?

Abnormal hepatic transaminase elevation is one of the more frequently reported adverse events in **fenebrutinib** clinical trials.[4][6] Data from Phase 2 studies show that Grade ≥2 hepatic transaminase elevations were more common in patients receiving **fenebrutinib** compared to placebo across various autoimmune indications.[4][6]

Q3: What are the typical characteristics of **fenebrutinib**-induced liver enzyme elevations?



Based on available data from clinical trials, the observed liver enzyme elevations have been largely asymptomatic.[1][4][7] In the cases that led to a partial clinical hold by the FDA, the elevations in hepatic transaminases, sometimes in conjunction with elevated bilirubin, were suggestive of drug-induced liver injury (DILI).[1][3] Importantly, these elevations returned to normal levels after discontinuing the drug.[1][4][7]

Q4: Is liver enzyme elevation a concern for other BTK inhibitors?

Yes, liver toxicity is considered a potential class effect for BTK inhibitors.[8] Other BTK inhibitors in development for MS, such as tolebrutinib and evobrutinib, have also been placed on partial clinical hold by the FDA due to cases of drug-induced liver injury.[8][9][10][11]

Q5: What is the proposed mechanism for **fenebrutinib**-induced liver toxicity?

The precise mechanism is not fully elucidated. However, **fenebrutinib** is primarily metabolized in the liver by the CYP3A enzyme.[12][13] In vitro studies suggest that **fenebrutinib** can be bioactivated into reactive intermediates, such as iminium, iminoquinone, and aldehyde intermediates.[14][15] These reactive metabolites have the potential to bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for drug-induced liver injury.[14]

# Troubleshooting Guide: Managing Elevated Liver Enzymes

If a study participant develops elevated liver enzymes, prompt action is critical. The following guide outlines a systematic approach based on protocols from **fenebrutinib** clinical trials.

Step 1: Immediate Confirmation and Assessment

- Confirm the finding: Repeat the liver function tests (LFTs), including Alanine
  Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin (Tbili), and Direct
  Bilirubin (Dbili), to confirm the initial abnormal result.
- Assess the patient: Perform a clinical evaluation to check for any signs or symptoms of liver injury, such as jaundice, nausea, vomiting, abdominal pain, or fatigue. Although cases have often been asymptomatic, a thorough clinical check is mandatory.[1][4]



### Step 2: Adhere to Study-Specific Management Guidelines

- Clinical trial protocols for fenebrutinib include specific guidelines for managing transaminase elevations.[16] These guidelines are crucial for patient safety and data integrity.
- Treatment Discontinuation Criteria: Protocols often specify criteria for discontinuing the study drug. For example, treatment may be discontinued if a participant has an ALT or AST elevation between 3-5 times the upper limit of normal (ULN) that persists for 4 weeks without an alternative cause.[16]
- Reporting: Report the event to the study sponsor and the independent Data Monitoring Committee (iDMC) as per the protocol's requirements.[1][16]

### Step 3: Investigate Alternative Causes

- It is essential to rule out other potential causes of liver enzyme elevation.
- Conduct a thorough review of the participant's concomitant medications, including over-thecounter drugs and supplements.[9]
- Screen for viral hepatitis (Hepatitis A, B, C), and other potential liver conditions.
- Consider non-hepatic causes that can lead to elevated transaminases.

#### Step 4: Continued Monitoring

- After drug discontinuation, continue to monitor the participant's LFTs frequently until the values return to normal levels.[1][4][7]
- Document all actions, communications, and laboratory results meticulously in the participant's study records.

## **Quantitative Data Summary**

The following tables summarize the incidence of hepatic transaminase elevations from Phase 2 studies of **fenebrutinib**.



Table 1: Incidence of Adverse Events (>5%) in Relapsing MS Patients (Phase 2)

| Adverse Event                           | Fenebrutinib 200 mg BID (n=73) |  |
|-----------------------------------------|--------------------------------|--|
| Abnormal Hepatic Transaminase Elevation | 5.5%                           |  |
| Urinary Tract Infection                 | 5.5%                           |  |

Source: Data from an analysis of Phase 2 studies presented at the 2024 ACTRIMS Forum.[4] [6]

Table 2: Frequency of Grade ≥2 Hepatic Transaminase Elevations (Phase 2 Studies)

| Patient Population                       | Fenebrutinib 200 mg BID | Placebo / Standard of Care |
|------------------------------------------|-------------------------|----------------------------|
| Relapsing MS                             | 8.2%                    | 2.8%                       |
| Across Autoimmune<br>Indications (Total) | 4.0%                    | 1.4%                       |
| Rheumatoid Arthritis (RA)                | 1.9%                    | 1.3%                       |
| Systemic Lupus<br>Erythematosus (SLE)    | 4.5%                    | 2.4%                       |
| Chronic Spontaneous<br>Urticaria (CSU)   | 9.6%                    | 0.0%                       |

Source: Data from an analysis across Phase 2 studies in MS and other autoimmune indications.[4][6]

## **Experimental Protocols**

Liver Safety Monitoring Protocol in Fenebrutinib Clinical Trials

This protocol is a composite of measures described in **fenebrutinib** clinical trial documents and regulatory guidance.[16]

· Screening Phase:



- Exclusion Criteria: Potential participants with ALT or AST levels >2x the upper limit of normal (ULN) are typically excluded from enrollment.[16]
- Baseline Assessment: Collect baseline LFTs (ALT, AST, Tbili, Dbili, Alkaline Phosphatase)
  for all participants before the first dose.
- Treatment Phase Monitoring:
  - Frequent Monitoring: Implement additional monitoring visits specifically for LFTs (ALT, AST, total and direct bilirubin) during the initial phase of treatment, which is the risk period for potential elevations.[16]
  - Regular Schedule: Following the initial intensive period, continue monitoring LFTs at regularly scheduled study visits as outlined in the schedule of activities.[16]
- Management of Abnormal LFTs:
  - The protocol includes detailed guidelines for managing participants with abnormal liver tests, aligning with FDA and CIOMS DILI guidance.[16]
  - Re-testing: Mandate prompt re-testing to confirm any abnormal LFT results.
  - Additional Tests: If elevations are confirmed, additional laboratory tests, including hepatic synthetic function tests (e.g., albumin, prothrombin time), should be conducted.[16]
  - Treatment Interruption/Discontinuation: Provide clear, tiered criteria for interrupting or permanently discontinuing the study drug based on the magnitude and duration of ALT/AST elevations and any concurrent rise in bilirubin.[16]

## **Visualizations**





Click to download full resolution via product page

Caption: Fenebrutinib's dual mechanism of action on B-cells and microglia.





Click to download full resolution via product page

Caption: Clinical workflow for managing elevated liver enzymes.





Click to download full resolution via product page

Caption: Proposed bioactivation pathway of **fenebrutinib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. gene.com [gene.com]
- 2. Population Pharmacokinetic Analysis of Fenebrutinib in Patients with Relapsing Multiple Sclerosis – ScienceOpen [scienceopen.com]
- 3. FDA Puts Clinical Hold on Roche BTK Inhibitor Multiple Sclerosis Program BioSpace [biospace.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Roche's BTK inhibitor shines in multiple sclerosis trial Clinical Trials Arena [clinicaltrialsarena.com]
- 6. neurology.org [neurology.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Liver injuries prompt clinical hold on Sanofi BTK drug | pharmaphorum [pharmaphorum.com]
- 10. firstwordpharma.com [firstwordpharma.com]



- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Physiologically-Based Pharmacokinetic Model-Informed Drug Development for Fenebrutinib: Understanding Complex Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of Fenebrutinib Metabolism and Bioactivation Using MS3 Methodology in Ion Trap LC/MS PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Technical Support Center: Managing Fenebrutinib-Induced Liver Enzyme Elevation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560142#managing-fenebrutinib-induced-liver-enzyme-elevation-in-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com